molecular formula C13H18O4 B8462968 4-Methoxy-3-pentyloxybenzoic acid

4-Methoxy-3-pentyloxybenzoic acid

Cat. No.: B8462968
M. Wt: 238.28 g/mol
InChI Key: SSDYRPQVNTWXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-pentyloxybenzoic acid is a useful research compound. Its molecular formula is C13H18O4 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

4-methoxy-3-pentoxybenzoic acid

InChI

InChI=1S/C13H18O4/c1-3-4-5-8-17-12-9-10(13(14)15)6-7-11(12)16-2/h6-7,9H,3-5,8H2,1-2H3,(H,14,15)

InChI Key

SSDYRPQVNTWXLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pentyl 4-methoxy-3-pentyloxybenzoate (17.4 g, 0.056 mol) was dissolved in methanol (85 ml). A 1N aqueous sodium hydroxide solution (85 ml, 0.085 mol, 1.5 eq) was added, and the mixture was refluxed under heating for 1.5 hours. This reaction mixture was cooled to room temperature, and washed with n-hexane (100 ml). A 10% aqueous hydrochloric acid solution (ca. 120 ml) was added to the aqueous layer under ice-cooling to make the same acidic. This was extracted twice with ethyl acetate (220 ml). The organic layers were combined, washed with saturated brine (400 ml) and dried over anhydrous sodium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by recryst azation from ethyl acetate to give 4-methoxy-3-pentyloxybenzoic acid (10.7 g, 79.6%) as colorless crystals.
Name
Pentyl 4-methoxy-3-pentyloxybenzoate
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.